molecular formula C21H18N4O2 B2543789 N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine CAS No. 446270-01-5

N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine

Cat. No. B2543789
CAS RN: 446270-01-5
M. Wt: 358.401
InChI Key: UMMFKURKNUGTQO-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives are synthesized for screening different pharmacological activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This property is utilized in the synthesis of various indole derivatives.


Physical And Chemical Properties Analysis

Physically, indole derivatives are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine, have shown promising antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Some indole derivatives have shown anticancer activities . A specific compound similar to the one , compound 7d, was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . This suggests potential anticancer applications for N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine.

Antioxidant Activity

Indole derivatives have also been found to possess antioxidant activities . This suggests that N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities . This suggests that N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine could potentially be used in the treatment of microbial infections.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine could potentially be used in the treatment of diabetes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and exploring their potential applications in various fields.

properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-20(17-6-2-3-7-18(17)23-14)21(24-19-8-4-5-13-22-19)15-9-11-16(12-10-15)25(26)27/h2-13,21,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMFKURKNUGTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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